Fructosyl-lysine
Description
Fructosyl-lysine (FL), also known as ε-fructosyl-L-lysine or fructoselysine, is an early-stage Amadori product formed via the non-enzymatic Maillard reaction. This reaction occurs when glucose reacts with the ε-amino group of lysine residues in proteins, leading to the formation of a stable ketoamine structure . FL has a molecular formula of C₁₂H₂₄N₂O₇, a molecular weight of 308.33 g/mol, and a CAS number of 21291-40-7 .
FL is a precursor to advanced glycation end products (AGEs), such as glucosepane, a lysine-arginine protein cross-link implicated in diabetic complications . It is widely studied as a biomarker for early glycation in diabetes, with elevated levels observed in plasma, renal glomeruli, retina, and sciatic nerve proteins in diabetic rat models . FL can also be metabolized by bacterial enzymes (e.g., this compound kinase) to glucose-6-phosphate, supporting bacterial growth in E. coli .
Properties
IUPAC Name |
(2S)-2-amino-6-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O7/c13-7(12(20)21)3-1-2-4-14-5-8(16)10(18)11(19)9(17)6-15/h7,9-11,14-15,17-19H,1-6,13H2,(H,20,21)/t7-,9+,10+,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSYFTQDGRDJNV-AYHFEMFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCC(=O)C(C(C(CO)O)O)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCNCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301045836 | |
| Record name | Fructoselysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301045836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21291-40-7 | |
| Record name | ε-Fructoselysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21291-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fructosyl-lysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021291407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fructoselysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301045836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FRUCTOSYLLYSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2RDS6J0Y0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Conditions and Optimization
The most widely documented method involves refluxing glucose and lysine in alcoholic solutions. As described in CN103113428B, a molar ratio of 1:8–10 (glucose:lysine) in anhydrous methanol at 40–90°C for 1–10 hours achieves optimal conversion. Elevated temperatures (>70°C) accelerate the reaction but risk oxidative degradation, while prolonged durations (>8 hours) favor byproduct formation. The reaction proceeds via Schiff base formation, followed by Amadori rearrangement to yield fructosyl-lysine (Figure 1).
Purification and Isolation
Post-reaction, the mixture undergoes reduced-pressure evaporation to remove methanol, followed by dissolution in pure water (20–150 mL per gram of crude product). The solution is loaded onto a strong-acid cation exchange resin (e.g., Dowex 50WX8) and eluted with pyridine carboxylic acid salts (0.01–3 M, pH 3–6) at 1–8 mL/min. Lyophilization of the eluate yields a white solid, which is further purified via recrystallization in methanol or ether at 0–10°C. This method achieves yields of 60–75% with >95% purity, as confirmed by HPLC.
Solid-Phase Peptide Synthesis (SPPS) for Site-Specific Incorporation
Building Block Design
Recent advancements enable the synthesis of this compound-containing peptides using SPPS. Stefanowicz et al. developed Nα-Fmoc-Nε-Boc-protected this compound (Fmoc-Lys(Glc,Boc)-OH), synthesized from unprotected D-fructose and Fmoc-L-lysine hydrochloride. The Boc group stabilizes the sugar moiety during coupling, preventing epimerization.
Peptide Assembly and Deprotection
The resin-bound peptide (e.g., AEFAEVSKLVTDLTK) is constructed using Fmoc/tBu chemistry on Wang resin. After chain elongation, TFA-mediated cleavage removes the Boc group, yielding this compound with >90% epimeric purity. Final purification via reversed-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) isolates the target peptide in 65–80% yield. MALDI-TOF MS and 1H NMR confirm the structure, with characteristic anomeric proton signals at δ 5.30 (d, J = 3.7 Hz) for the α-pyranose form.
Biocatalytic Approaches and Bacterial Metabolization
Oxidative Byproduct Mitigation
Incubation of this compound in phosphate buffer under aerobic conditions generates Nε-carboxymethyllysine (CML) via oxidative cleavage between C-2 and C-3 of the fructose moiety. To minimize this during synthesis, inert atmospheres (N2) and antioxidants (e.g., sodium bisulfite) are recommended.
Comparative Analysis of Synthesis Methods
Structural Validation and Analytical Techniques
Chemical Reactions Analysis
Types of Reactions: Fructoselysine undergoes various chemical reactions, including:
Hydrolysis: Acid-catalyzed hydrolysis of fructoselysine results in the formation of furosine.
Enzymatic Degradation: In bacteria like Escherichia coli, fructoselysine is metabolized by enzymes such as fructoselysine-6-kinase and fructoselysine 6-phosphate deglycase, leading to the production of glucose 6-phosphate and lysine.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used in the oxidation of fructoselysine include hydrogen peroxide and metal ions.
Acidic Conditions: Hydrolysis reactions typically require acidic conditions, often using hydrochloric acid.
Major Products:
Furosine: Formed from the acid-catalyzed hydrolysis of fructoselysine.
Advanced Glycation End Products (AGEs): Result from the oxidation of fructoselysine.
Scientific Research Applications
Fructosyl-lysine, also known as N-ε-fructosyllysine (FL), is an Amadori rearrangement product formed through glycation reactions, notably in food processing . It is also found in vivo, and its levels are elevated in diabetes . this compound has implications in various fields, including diabetes management, food science, and gut microbiome research .
Scientific Research Applications
Diabetes Management
- Marker for Blood Glucose Control: this compound levels in fingernails correlate with fasting blood glucose levels in diabetic patients, indicating blood glucose control over the previous 3 to 5 months . A study found significantly higher fructose-lysine levels in the fingernails of diabetic patients compared to healthy individuals .
- FAOD-Based Assays: Fructosyl amino acid oxidase (FAOD)-based assays are used to measure glycated proteins, including this compound, offering alternatives to conventional detection methods for assessing diabetes treatment effectiveness . FAOD-based sensors can potentially be used in simple, convenient, and economical methods for measuring glycated proteins for point-of-care treatment or self-monitoring applications .
Food Science
- Maillard Reaction Product: this compound is a product of the Maillard reaction, which occurs during food preparation, dehydration, and storage .
- Impact on Gut Microbiome: As an Amadori compound, this compound influences the animal gut microbiome, making it important to understand how bacteria utilize fructosamines . Certain lactic acid bacteria can utilize the sugar moiety of this compound as a substrate for lactic acid fermentation . Lactobacillus buchneri DSM 20057, Lactobacillus jensenii DSM 20557, and Pediococcus acidilactici DSM 25404 are examples of lactic acid bacteria species that can degrade this compound .
Enzyme Engineering
- FAOD Improvement: Researchers have used protein engineering to improve the properties of FAOD, enhancing its substrate specificity via random mutagenesis and screening . For example, a single amino acid substitution in FAOD from Fusarium oxysporum greatly decreased activity with f-αVal while only slightly affecting its activity with f-εLys, enhancing f-εLys specificity .
Other Applications
Mechanism of Action
Fructoselysine exerts its effects primarily through its involvement in the Maillard reaction. This reaction leads to the formation of AGEs, which can modify proteins and other biomolecules, affecting their function. In bacteria like Escherichia coli, fructoselysine is metabolized by specific enzymes, leading to the production of glucose 6-phosphate and lysine .
Comparison with Similar Compounds
Comparison with Similar Compounds
FL belongs to a broader class of glycation and oxidation adducts. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Key Characteristics of Fructosyl-Lysine and Similar Compounds
Key Differences and Research Findings
Formation Pathways :
- FL is an early glycation product, while CML, CEL, and MG-H1 are AGEs formed either via FL degradation (e.g., CML) or direct reactions with reactive carbonyls (e.g., methylglyoxal) .
- Unlike FL, MetSO and 3NT result from oxidative/nitrative damage rather than glycation .
Biomarker Utility: FL is a transient marker of early glycation, whereas CML and MG-H1 are stable AGEs that accumulate in tissues. FL is detected via enzymatic assays (e.g., this compound oxidase) or LC-MS/MS , while CML and MG-H1 require isotopic dilution LC-MS/MS due to low abundance .
In contrast, CML and MG-H1 directly impair protein function and promote inflammation . FL supports bacterial metabolism in E.
CML and MG-H1 are strongly associated with diabetic retinopathy and neuropathy, making them superior prognostic markers .
Biological Activity
Fructosyl-lysine (FL), also known as N-ε-fructosyllysine or fructoselysine, is an Amadori product formed through the non-enzymatic glycation of lysine residues by fructose. This compound is prevalent in processed foods and has garnered attention for its biological activities and implications in health and disease. This article explores the biological activity of this compound, focusing on its metabolic pathways, interactions with gut microbiota, and its role in various health conditions.
1. Metabolic Pathways
This compound undergoes various transformations in the body, particularly within the gut microbiome. Upon ingestion, FL is phosphorylated to form 6-phosphofructose-lysine (6-P-F-Lys) before being metabolized by specific bacterial enzymes. The bacterial enzyme FrlB plays a crucial role in converting 6-P-F-Lys into L-lysine and glucose-6-phosphate, which are essential for various metabolic processes. Recent studies utilizing X-ray crystallography and mass spectrometry have elucidated the catalytic mechanisms of FrlB, revealing insights into how gut bacteria utilize FL .
2. Interaction with Gut Microbiota
This compound significantly influences the composition and activity of gut microbiota. Certain strains of lactic acid bacteria have demonstrated the ability to degrade FL effectively, suggesting that dietary intake of this compound can modulate microbial populations in the gastrointestinal tract. For instance, strains such as Lactobacillus buchneri and Pediococcus acidilactici have been identified as effective FL degraders under anaerobic conditions, highlighting the potential for dietary interventions to promote beneficial gut microbiota .
3.1 Diabetes and Glycation
FL levels are notably elevated in diabetic conditions due to increased glycation processes. Research has shown that diabetic rats exhibit significantly higher concentrations of FL in tissues such as glomeruli, retina, and sciatic nerves compared to healthy controls. This accumulation is associated with diabetic complications including nephropathy and retinopathy . The correlation between FL levels and blood glucose control has also been explored; it was found that furosine derived from FL in fingernails could serve as an indicator of long-term glycemic control in diabetic patients .
3.2 Advanced Glycation End Products (AGEs)
This compound is classified as an early-stage glycation product, which can further participate in the formation of advanced glycation end products (AGEs). AGEs are implicated in various chronic diseases, including cardiovascular diseases and neurodegenerative disorders. Studies indicate that FL may contribute to oxidative stress and inflammation through its interaction with receptors for AGEs (RAGE), thereby influencing disease progression .
4.1 Diabetic Rats Study
A study conducted on streptozotocin-induced diabetic rats revealed significant increases in FL concentrations across several tissues compared to normal controls. The study utilized liquid chromatography coupled with tandem mass spectrometry to quantify FL levels, demonstrating its potential role as a biomarker for diabetes-related complications .
4.2 Human Nail Study
Another investigation assessed the relationship between nail-derived furosine (from FL) and blood glucose levels in diabetic patients. Results indicated a strong correlation between elevated furosine levels and fasting blood glucose, suggesting that monitoring nail furosine could provide insights into long-term glycemic control .
5. Summary Table of Biological Activities
Q & A
Q. What methodological approaches are recommended for detecting and quantifying fructosyl-lysine in biological samples?
this compound (FL), an early glycation product, is typically analyzed via high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) due to its sensitivity and specificity. Key steps include:
- Sample preparation : Deproteinization using trichloroacetic acid to isolate FL from proteins.
- Derivatization : Use of reagents like o-phthalaldehyde to enhance detection limits.
- Validation : Calibration with synthetic FL standards and spike-recovery experiments to ensure accuracy .
Alternative methods include immunoassays (e.g., ELISA) with monoclonal antibodies, though cross-reactivity with structurally similar AGEs may require validation .
Q. How does this compound formation differ between in vitro and in vivo models?
In vitro models (e.g., bovine serum albumin incubated with glucose) prioritize controlled conditions (pH, temperature, glucose concentration) to study FL kinetics. In vivo, FL formation is influenced by metabolic factors (e.g., hyperglycemia, oxidative stress) and compartment-specific conditions (e.g., lysosomal degradation). Researchers must account for post-translational modifications and protein turnover rates in animal/human studies, which are absent in vitro .
Q. What role does this compound play in the progression of metabolic diseases?
FL is a biomarker for early-stage glycation in conditions like diabetes. Methodologically, its role is assessed via:
- Longitudinal cohort studies : Correlating FL levels in serum/urine with HbA1c and renal function markers.
- Mechanistic studies : Using knockout models (e.g., AGER1-deficient mice) to evaluate FL clearance pathways .
Advanced Research Questions
Q. How can conflicting data on this compound’s pathogenic vs. protective roles be resolved?
Contradictions arise from context-dependent effects (e.g., FL’s antioxidant properties in low concentrations vs. pro-inflammatory signaling at high levels). Strategies include:
- Dose-response experiments : Establishing thresholds for FL’s dual roles.
- Multi-omics integration : Combining proteomics (FL-modified proteins) with transcriptomics to map downstream pathways .
- Meta-analysis : Systematically reviewing studies with standardized FL measurement protocols to reduce variability .
Q. What experimental designs address confounding factors in studying this compound’s interaction with AGE receptors (RAGE)?
To isolate FL-specific effects from other AGEs:
- Competitive binding assays : Compare FL and AGE (e.g., CML) binding affinities to RAGE using surface plasmon resonance.
- Gene silencing : Knock down RAGE in cell cultures to differentiate FL-mediated signaling from RAGE-independent pathways .
- Isotopic labeling : Track FL incorporation into proteins using ¹³C-glucose to distinguish endogenous vs. exogenous FL .
Q. How can researchers optimize models to study this compound’s role in aging and neurodegeneration?
- 3D cell cultures : Mimic brain extracellular matrix conditions to assess FL accumulation in neuronal proteins.
- Long-term dietary studies : Use non-human primates fed controlled glycotoxin diets to monitor FL in cerebrospinal fluid over decades.
- Machine learning : Train algorithms on FL-modified proteome datasets to predict neurotoxic hotspots .
Methodological Frameworks
Table 1: Analytical Techniques for this compound Detection
| Method | Sensitivity (LOD) | Advantages | Limitations |
|---|---|---|---|
| HPLC-MS | 0.1 nM | High specificity, multi-analyte capacity | Costly instrumentation |
| ELISA | 1 nM | High throughput | Cross-reactivity with similar AGEs |
| Fluorescence | 10 nM | Rapid, low-cost | Interference from autofluorescence |
Adapted from glycation product analysis protocols
Key Considerations for Research Design
- FINER Criteria : Ensure questions are Feasible (e.g., access to FL standards), Novel (address literature gaps in glycation pathways), and Relevant (link to diabetic complications) .
- PICO Framework : Define Population (e.g., diabetic patients), Intervention (FL modulation), Comparison (healthy controls), Outcome (e.g., renal dysfunction) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
